N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a benzodioxole moiety. Its structure includes:
- 1,3-Benzodioxol-5-ylmethyl group: A methyl-substituted benzodioxole ring linked via an acetamide bridge.
- 3-(3-Methylbutyl) substituent: A branched alkyl chain attached to the pyrimidinone ring.
- Sulfanyl linkage: A thioether bridge connecting the acetamide to the benzofuropyrimidinone scaffold.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-15(2)9-10-28-24(30)23-22(17-5-3-4-6-18(17)33-23)27-25(28)34-13-21(29)26-12-16-7-8-19-20(11-16)32-14-31-19/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWVMGSGVUOGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a pyrimidine derivative. Its chemical formula is , and it exhibits properties typical of compounds with dual functionalities—both aromatic and heterocyclic characteristics.
Antioxidant Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide display significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, studies on related benzodioxole derivatives have shown them to effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits moderate to high antibacterial activity. For example, derivatives with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported in the range of 20–50 µg/mL .
Anticancer Potential
N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It could affect signaling pathways related to apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Regulation : By acting as an antioxidant, it helps maintain redox balance within cells.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- A study published in Journal of Medicinal Chemistry demonstrated that benzodioxole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
- Another investigation focused on the antimicrobial effects of similar compounds against Escherichia coli and Pseudomonas aeruginosa, revealing promising results that warrant further exploration .
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells.
- Antimicrobial Effects : Research has indicated that this compound possesses antimicrobial properties against a variety of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use in treating infections.
- Anti-inflammatory Properties : Evidence shows that the compound may reduce inflammation markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide resulted in significant inhibition of cell proliferation. The compound was shown to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. Further investigations suggested that the mechanism involved disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several analogues, differing primarily in substituents and core heterocycles. Key examples include:
*Calculated based on molecular formulas from referenced structures.
Bioactivity and Mode of Action
- Bioactivity Clustering: Compounds with benzofuropyrimidinone or benzothienopyrimidinone cores cluster into groups with similar bioactivity profiles, likely targeting enzymes like kinases or histone deacetylases (HDACs) .
Computational Similarity Analysis
- Tanimoto and Dice Metrics : Structural similarity assessments (e.g., Tanimoto ≥0.8) prioritize compounds with shared pharmacophores, such as the sulfanyl-acetamide bridge and fused heterocycles .
- Pharmacophore Modeling: The benzodioxole and pyrimidinone moieties likely serve as hydrogen bond acceptors/donors, aligning with bioactive scaffolds in kinase inhibitors .
Key Research Findings
Core Heterocycle: Benzofuropyrimidinones exhibit higher metabolic stability than benzothienopyrimidinones due to reduced susceptibility to oxidative metabolism .
Sulfanyl Linkage : Critical for protein binding via disulfide bond formation or metal chelation, as seen in analogues targeting cysteine proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
